molecular formula C19H14BrN3OS B11612679 N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11612679
M. Wt: 412.3 g/mol
InChI Key: KOGQAAXJCODDSA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a bromophenyl group, and a carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound and a hydrazine derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Carboxamide Moiety: The carboxamide group can be introduced through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thienopyrazoles.

Scientific Research Applications

N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-1H-pyrazole-3-carboxamide
  • 3-(4-bromophenyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
  • 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Uniqueness

N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H14BrN3OS

Molecular Weight

412.3 g/mol

IUPAC Name

N-(3-bromophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C19H14BrN3OS/c1-12-16-11-17(18(24)21-14-7-5-6-13(20)10-14)25-19(16)23(22-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,21,24)

InChI Key

KOGQAAXJCODDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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